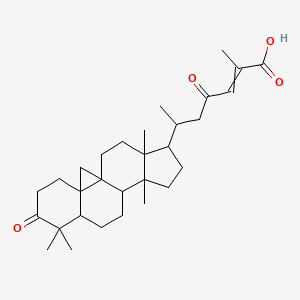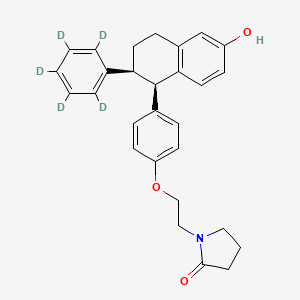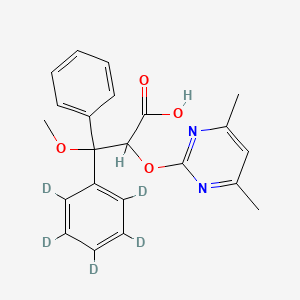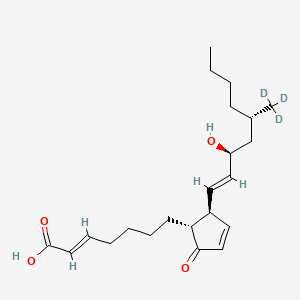
Mcl1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl1-IN-4 is a small molecule inhibitor that targets myeloid cell leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family. MCL-1 plays a crucial role in cell survival by preventing apoptosis, and its overexpression is often associated with various cancers, including hematologic malignancies and solid tumors . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment by selectively binding to MCL-1 and promoting apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Mcl1-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Analyse Chemischer Reaktionen
Mcl1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mcl1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of MCL-1 inhibitors and to develop new analogs with improved potency and selectivity . In biology, this compound is employed to investigate the role of MCL-1 in cell survival and apoptosis, as well as its interactions with other BCL-2 family proteins . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1, such as multiple myeloma and acute myeloid leukemia . Additionally, this compound may have industrial applications in drug discovery and development, where it serves as a lead compound for the design of new anticancer drugs .
Wirkmechanismus
Mcl1-IN-4 exerts its effects by selectively binding to the BH3-binding groove of MCL-1, thereby preventing MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK . This disruption of MCL-1’s anti-apoptotic function leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets of this compound include MCL-1 and its downstream effectors, which are involved in the regulation of mitochondrial membrane permeability and the release of cytochrome c .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include venetoclax, which targets BCL-2, and navitoclax, which targets both BCL-2 and BCL-xL . Compared to these compounds, Mcl1-IN-4 is unique in its selectivity for MCL-1, making it a valuable tool for studying the specific role of MCL-1 in cancer biology . Other similar compounds include AZD5991 and S63845, which are also selective MCL-1 inhibitors currently under investigation in clinical trials .
Eigenschaften
Molekularformel |
C28H26N2O5S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
4-(4-methylnaphthalen-1-yl)-2-[(3-morpholin-4-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |
InChI-Schlüssel |
QFWAEPBEJCIANQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=C(C=C3)C(=O)O)NS(=O)(=O)C4=CC=CC(=C4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


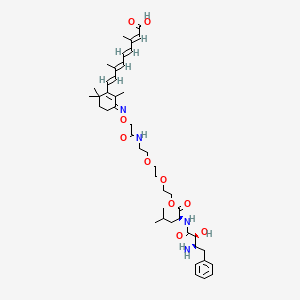
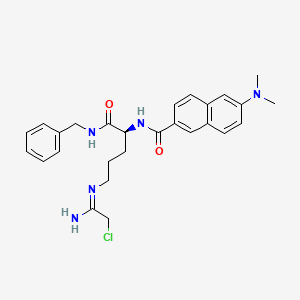
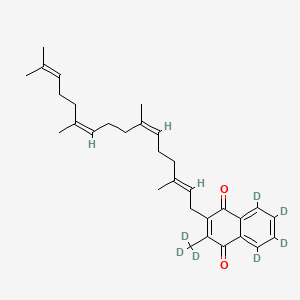

![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

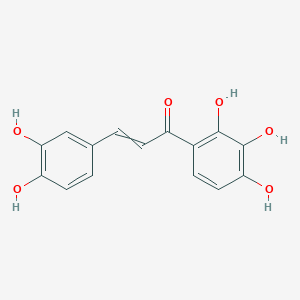
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
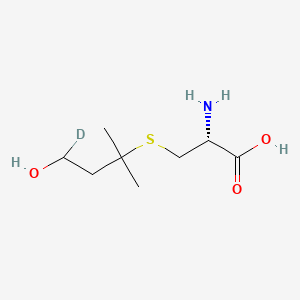
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
